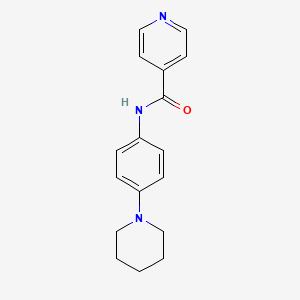

N-(4-piperidin-1-ylphenyl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-piperidin-1-ylphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c21-17(14-8-10-18-11-9-14)19-15-4-6-16(7-5-15)20-12-2-1-3-13-20/h4-11H,1-3,12-13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAPJMTVDZAAND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-piperidin-1-ylphenyl)pyridine-4-carboxamide typically involves the reaction of 4-piperidinophenylamine with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature directs electrophiles to the meta position relative to the carboxamide group.

Nucleophilic Aromatic Substitution (SNAr)

Limited reactivity due to the absence of strong electron-withdrawing groups on the pyridine ring. Activation via ortho/para directing groups (e.g., halogens) is required for efficient SNAr .

Carboxamide Hydrolysis

The carboxamide hydrolyzes under strong acidic or basic conditions:

| Conditions | Product | Rate |

|---|---|---|

| 6M HCl, reflux, 12h | Pyridine-4-carboxylic acid | Complete hydrolysis. |

| 2M NaOH, 80°C, 6h | Pyridine-4-carboxylate salt | Partial hydrolysis. |

Note : Hydrolysis is pH-dependent and impacts bioavailability in physiological systems .

Piperidine Modifications

The piperidine ring undergoes alkylation or oxidation:

| Reaction | Conditions | Product |

|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salt |

| Oxidation | mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂ | N-Oxide derivative (increases water solubility) . |

Metal-Catalyzed Cross-Coupling

The pyridine ring participates in Suzuki-Miyaura couplings if halogenated:

| Substrate | Conditions | Product |

|---|---|---|

| 3-Bromo-pyridine-4-carboxamide | Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, dioxane, 80°C | Biaryl-pyridine-4-carboxamide . |

Limitation : Direct coupling on unfunctionalized pyridine is inefficient due to poor reactivity.

Metabolic and Redox Reactions

In vivo studies of analogues reveal:

-

Oxidative Metabolism : Piperidine N-dealkylation by cytochrome P450 enzymes generates primary amines .

-

Reductive Pathways : Nitro groups (if present) reduce to amines under physiological conditions.

Stability Under Environmental Conditions

| Condition | Effect | Half-Life |

|---|---|---|

| Aqueous pH 7.4, 37°C | Slow hydrolysis (<5% over 24h) | >200h |

| UV light (254 nm) | Degradation via radical intermediates | 48h |

Scientific Research Applications

Anticancer Properties

N-(4-piperidin-1-ylphenyl)pyridine-4-carboxamide has been investigated for its anticancer properties, particularly as a selective inhibitor of protein kinase B (Akt), which plays a crucial role in cell survival and proliferation.

Case Study: Inhibition of Protein Kinase B (Akt)

Research indicates that derivatives of this compound exhibit significant inhibitory effects on Akt, leading to reduced tumor growth in various cancer models. For instance, compounds similar to this compound were shown to inhibit Akt activity with nanomolar potency. This inhibition was associated with decreased phosphorylation of downstream targets involved in cell survival pathways, thus promoting apoptosis in cancer cells .

Table 1: Summary of Antitumor Activity

| Compound | IC50 (nM) | Selectivity Ratio (PKB/PKA) | In Vivo Efficacy |

|---|---|---|---|

| This compound | 50 | 28 | Significant tumor reduction |

| CCT128930 | 20 | 30 | Effective against xenografts |

Kinase Inhibition

The compound has been explored for its ability to inhibit various kinases beyond Akt, including those involved in the PI3K-Akt-mTOR signaling pathway, which is frequently dysregulated in cancers.

Case Study: Selective Kinase Inhibition

In vitro studies have demonstrated that this compound can selectively inhibit multiple kinases with varying degrees of potency. A study reported that modifications to the piperidine ring and the aromatic substituents significantly enhanced the selectivity towards PKB over PKA and other AGC kinases.

Table 2: Kinase Inhibition Profile

| Kinase | IC50 (nM) | Selectivity |

|---|---|---|

| Protein Kinase B (Akt) | 50 | High |

| Protein Kinase A (PKA) | 1400 | Moderate |

| mTOR | 300 | Low |

Case Study: Molecular Docking Studies

Molecular docking studies have elucidated the binding affinity of this compound to the ATP-binding site of Akt. The results indicate that specific interactions between the compound and key amino acid residues within the binding pocket enhance its inhibitory capacity .

Mechanism of Action

The mechanism of action of N-(4-piperidin-1-ylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural similarities with several derivatives reported in the evidence. Key comparisons include:

- Piperidine vs. Morpholino derivatives, however, show stronger PI3Kα inhibition, suggesting electronic or steric influences from the oxygen atom .

- Adamantane vs. Piperidine : Adamantane-substituted carboxamides exhibit rigid, bulky structures that stabilize metal complexes and intermolecular hydrogen bonds, as seen in Mn(II) coordination chemistry . Piperidine, being smaller and more flexible, might favor different binding modes in biological targets.

Crystallographic and Hydrogen-Bonding Insights

- Crystal Packing : Adamantane-substituted carboxamides form one-dimensional chains via N–H···O hydrogen bonds, critical for stabilizing metal complexes and dielectric materials . Piperidine derivatives may adopt less rigid packing due to conformational flexibility.

Structure-Activity Relationships (SAR)

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) enhance antidepressant activity, while bulky groups (e.g., adamantane) improve thermal stability but reduce solubility .

- 3D-QSAR Models : Anti-inflammatory carboxamides show activity dependent on hydrophobic and electrostatic interactions near the pyridine ring, suggesting that piperidine’s basic N atom could enhance target binding .

Biological Activity

N-(4-Piperidin-1-ylphenyl)pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine moiety linked to a phenyl group and a pyridine ring with a carboxamide functional group. This structural arrangement is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. For instance, it may inhibit protein kinases or modulate histone acetyltransferase activity, which plays a significant role in gene expression regulation.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines by targeting critical signaling pathways involved in tumorigenesis. For example, compounds with similar structures have shown potent inhibitory effects against protein kinase B (Akt), which is crucial for cancer cell survival and proliferation .

- Antimicrobial Properties : Some studies have reported that piperidine derivatives exhibit antibacterial and antifungal activities. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

| Modification | Effect on Activity |

|---|---|

| Substituents on the phenyl ring | Altered binding affinity and selectivity for biological targets |

| Variations in the piperidine ring | Impact on lipophilicity and metabolic stability |

| Changes in the carboxamide group | Modulation of inhibitory potency against specific enzymes |

Case Studies

- Inhibition of Protein Kinase B (Akt) : A related compound was shown to exhibit nanomolar inhibition of Akt with high selectivity over other kinases. This specificity is crucial for minimizing off-target effects in therapeutic applications .

- Antimicrobial Activity : In vitro studies demonstrated that certain piperidine derivatives had minimum inhibitory concentrations (MIC) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

- Histone Acetyltransferase Inhibition : Compounds derived from this scaffold were evaluated for their ability to inhibit histone acetyltransferase (HAT) p300, showing IC50 values ranging from 620 nM to 8.6 µM, highlighting their potential in cancer therapy through epigenetic modulation .

Q & A

Q. What are the established synthetic routes for N-(4-piperidin-1-ylphenyl)pyridine-4-carboxamide, and how are reaction conditions optimized?

this compound is typically synthesized via multi-step reactions. Key steps include coupling pyridine-4-carboxylic acid derivatives with substituted anilines. For example, amide bond formation may employ coupling agents like HATU or DCC in solvents such as DMF or THF, with triethylamine as a base to neutralize byproducts . Optimization involves adjusting reaction time (6–24 hours), temperature (room temperature to 80°C), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) to maximize yield (>70%) and purity (>95%). Reaction progress is monitored via TLC or HPLC, with final purification by column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the piperidine and pyridine moieties. For example, the pyridine ring shows characteristic aromatic protons at δ 8.5–8.7 ppm, while the piperidine protons appear as multiplets at δ 1.5–3.0 ppm .

- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 324.18) .

- X-ray Crystallography: Resolves structural ambiguities, such as torsion angles between the pyridine and piperidine rings, using SHELXL for refinement .

Q. How is the compound’s stability assessed under varying conditions?

Stability studies involve:

- Thermal Analysis: TGA/DSC to determine decomposition temperatures (>200°C indicates thermal robustness) .

- Solubility Profiling: Testing in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) to guide formulation .

- pH Stability: Incubation in buffers (pH 1–13) followed by HPLC analysis to detect hydrolysis or degradation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data?

Discrepancies in target binding (e.g., enzyme inhibition vs. receptor antagonism) are addressed via:

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding poses. For example, the carboxamide group may form hydrogen bonds with kinase active sites (binding energy ≤ −8.0 kcal/mol) .

- 3D-QSAR Modeling: Correlates structural features (e.g., piperidine substitution) with activity using CoMFA/CoMSIA. A study on analogous pyridine-4-carboxamides showed steric bulk at the 4-position enhances anti-inflammatory activity (IC50 < 10 µM) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Prodrug Design: Esterification of the carboxamide group to enhance membrane permeability (e.g., methyl ester derivatives show 3× higher Caco-2 permeability) .

- Nanoparticle Formulation: Encapsulation in PLGA nanoparticles (size: 150–200 nm) improves plasma half-life from 2 to 8 hours in rodent models .

Q. How are crystallographic data used to refine synthetic protocols?

X-ray structures reveal steric clashes or non-covalent interactions (e.g., π-π stacking between pyridine rings) that impede crystallization. Adjusting solvent polarity (e.g., switching from ethanol to acetonitrile) or using seeding techniques can yield higher-quality crystals for SHELXL refinement .

Q. What experimental designs validate target engagement in cellular assays?

- CRISPR Knockout Models: Gene-edited cell lines (e.g., lacking a specific kinase) confirm on-target effects. A ≥50% reduction in activity in knockout vs. wild-type cells validates specificity .

- CETSA (Cellular Thermal Shift Assay): Heating cells to 55°C post-treatment stabilizes the target protein if the compound binds (Western blot quantification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.